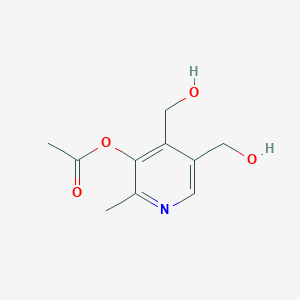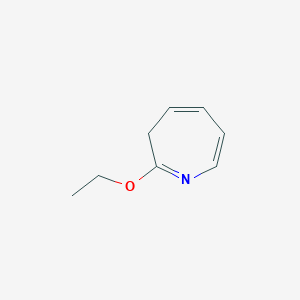
2-Ethoxy-3H-azepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethoxy-3H-azepine is a seven-membered heterocyclic compound containing one nitrogen atom in the ring. Azepines and their derivatives are known for their diverse biological activities and have been the subject of extensive research in medicinal chemistry.
Vorbereitungsmethoden
The synthesis of 2-Ethoxy-3H-azepine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the [1,7]-electrocyclization of unsaturated azomethine ylides can lead to the formation of azepine derivatives . Industrial production methods often involve multicomponent heterocyclization reactions, which allow for the efficient synthesis of azepine scaffolds .
Analyse Chemischer Reaktionen
2-Ethoxy-3H-azepine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like amines or halides. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-Ethoxy-3H-azepine has numerous applications in scientific research. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, azepine derivatives have shown promise in the treatment of various diseases, including cardiovascular diseases, rheumatoid arthritis, and diabetic retinopathy . Additionally, these compounds exhibit antibacterial activity and can act as sodium channel blockers and inhibitors of squalene synthase .
Wirkmechanismus
The mechanism of action of 2-Ethoxy-3H-azepine involves its interaction with specific molecular targets and pathways. For example, azepine derivatives can inhibit enzymes like squalene synthase, which plays a role in cholesterol biosynthesis . By blocking this enzyme, these compounds can effectively reduce cholesterol levels in the body. Additionally, azepine derivatives can modulate sodium channels, affecting the transmission of nerve impulses .
Vergleich Mit ähnlichen Verbindungen
2-Ethoxy-3H-azepine can be compared with other similar compounds, such as benzazepines, oxazepines, and thiazepines. While all these compounds share a seven-membered ring structure, they differ in the heteroatoms present in the ring. Benzazepines contain a benzene ring fused to the azepine ring, while oxazepines and thiazepines contain oxygen and sulfur atoms, respectively . The unique structure of this compound, with an ethoxy group attached to the azepine ring, distinguishes it from these other compounds and contributes to its specific chemical and biological properties .
Eigenschaften
CAS-Nummer |
64028-66-6 |
|---|---|
Molekularformel |
C8H11NO |
Molekulargewicht |
137.18 g/mol |
IUPAC-Name |
2-ethoxy-3H-azepine |
InChI |
InChI=1S/C8H11NO/c1-2-10-8-6-4-3-5-7-9-8/h3-5,7H,2,6H2,1H3 |
InChI-Schlüssel |
UMSUSYOMNYRZIT-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=NC=CC=CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




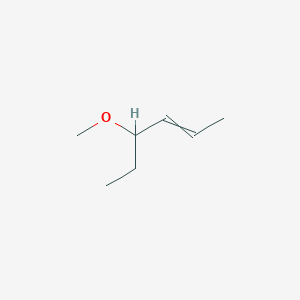
![1-Ethynyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14496409.png)

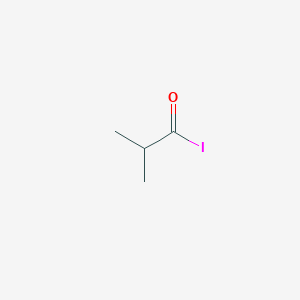
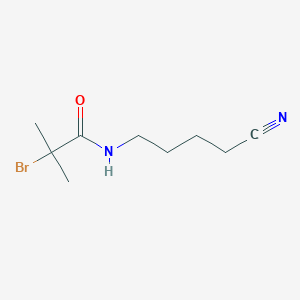
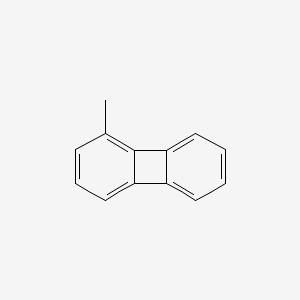

![2-(1,3,3-Trimethylbicyclo[2.2.1]heptan-2-ylidene)hydrazine-1-carboxamide](/img/structure/B14496434.png)
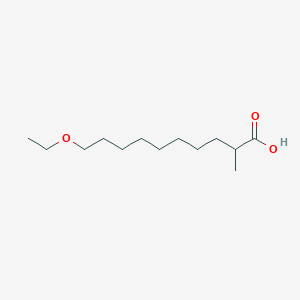
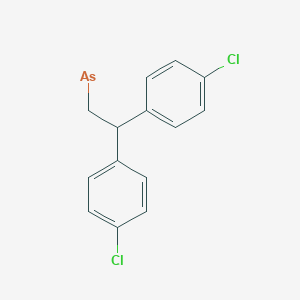
![2,2',2''-[Benzene-1,2,3-triyltris(oxy)]tris(N,N-dipropylacetamide)](/img/structure/B14496456.png)
